molecular formula C30H49N3O6 B13638694 N-Cbz-N5-Boc-L-ornithine DCHA

N-Cbz-N5-Boc-L-ornithine DCHA

Cat. No.: B13638694
M. Wt: 547.7 g/mol
InChI Key: DZDMNVANCXRHHF-UHFFFAOYSA-N
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Description

N-Cbz-N5-Boc-L-ornithine DCHA, also known as (S)-2-((Benzyloxy)carbonylamino)-5-((tert-butoxycarbonyl)amino)pentanoic acid, is a derivative of L-ornithine. This compound is characterized by the presence of two protective groups: the benzyloxycarbonyl (Cbz) group and the tert-butoxycarbonyl (Boc) group. These protective groups are commonly used in peptide synthesis to protect amino groups from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-N5-Boc-L-ornithine DCHA typically involves the protection of the amino groups of L-ornithine. The process begins with the protection of the α-amino group using the Cbz group, followed by the protection of the δ-amino group with the Boc group. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) and benzyl chloroformate (Cbz-Cl) under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-Cbz-N5-Boc-L-ornithine DCHA undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Cbz and Boc protective groups under acidic or basic conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

    Hydrogenation: Reduction of the Cbz group to yield the free amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Cbz-N5-Boc-L-ornithine DCHA is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of N-Cbz-N5-Boc-L-ornithine DCHA primarily involves its role as a protected amino acid in peptide synthesis. The protective groups prevent unwanted side reactions during peptide bond formation, ensuring the correct sequence and structure of the synthesized peptide. The compound does not have a direct biological target but facilitates the synthesis of biologically active peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cbz-N5-Boc-L-ornithine DCHA is unique due to the presence of both Cbz and Boc protective groups, making it highly versatile in peptide synthesis. The dual protection allows for selective deprotection and sequential reactions, which is advantageous in the synthesis of complex peptides and proteins .

Properties

Molecular Formula

C30H49N3O6

Molecular Weight

547.7 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C18H26N2O6.C12H23N/c1-18(2,3)26-16(23)19-11-7-10-14(15(21)22)20-17(24)25-12-13-8-5-4-6-9-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22);11-13H,1-10H2

InChI Key

DZDMNVANCXRHHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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